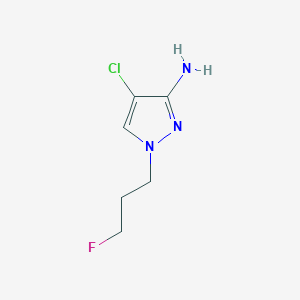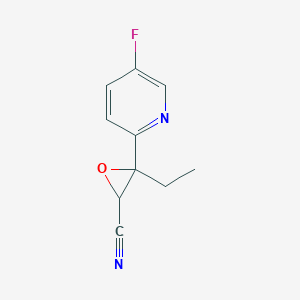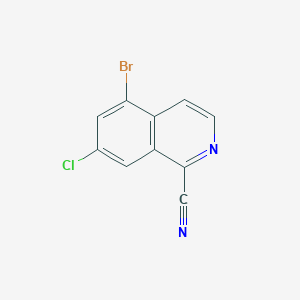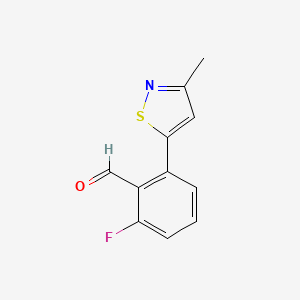![molecular formula C10H20N2O B13166853 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a pyrrolidinyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl precursor, which undergoes aminomethylation to introduce the aminomethyl group. This intermediate is then reacted with a pyrrolidinyl derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides (Cl-, Br-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
Ethanolamine: Features an ethanol backbone with an amine group.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both cyclopropyl and pyrrolidinyl groups in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopropyl]-1-pyrrolidin-3-ylethanol |
InChI |
InChI=1S/C10H20N2O/c1-9(13,8-2-5-12-6-8)10(7-11)3-4-10/h8,12-13H,2-7,11H2,1H3 |
Clave InChI |
DKAHUKJMMWKHDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCNC1)(C2(CC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)












![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
